Cas no 826-55-1 (2-methyl-2-phenylpropanoic acid)

2-methyl-2-phenylpropanoic acid structure
826-55-1 structure
2-methyl-2-phenylpropanoic acid
826-55-1
C10H12O2
164.201083183289
MFCD00014332
40008
13222

2-methyl-2-phenylpropanoic acid Properties

Names and Identifiers

    • 2-Methyl-2-phenylpropionic acid
    • 2-Phenylisobutyric acid
    • alpha,alpha-Dimethyl phenyl Acetic Acid
    • 2,2-DIMETHYLPHENYLACETIC ACID
    • 2-methyl-2-phenylpropanoic acid
    • ^a,^a-DiMethylphenylacetic acid
    • alpha,alpha-Dimethylphenylacetic acid
    • Dimethylphenylacetic acid
    • DR8HUH2GYK
    • 2-phenyl-2-methylpropionic acid
    • 2-methyl-2-phenyl-propionic acid
    • Hydratropic acid, .alpha.-methyl-
    • Propionic acid, 2-methyl-2-phenyl-
    • Benzeneacetic acid,.alpha.-dimethyl-
    • TH 4161
    • .alpha.-Toluic acid,.alpha.-dimethyl-
    • .alpha.,.alpha.-Dimethylphenylacetic acid
    • .alpha.,.alpha.-Dimethylbenzeneacetic acid
    • Phenylisob
    • Hydratropic acid, α-methyl- (6CI, 7CI, 8CI)
    • α,α-Dimethylbenzeneacetic acid (ACI)
    • 2,2-Dimethyl-2-phenylacetic acid
    • 2-Phenylisobutanoic acid
    • NSC 28952
    • NSC 29095
    • α,α-Dimethylphenylacetic acid
    • AM20041211
    • NSC-28952
    • AKOS000121417
    • SY001281
    • NSC29095
    • alpha, alpha-dimethylphenylacetic acid
    • NS00008935
    • P1409
    • UNII-DR8HUH2GYK
    • Benzeneacetic acid, .alpha.,.alpha.-dimethyl-
    • 2-Methyl-2-phenylpropanoic acid, AldrichCPR
    • A,A-Dimethylbenzeneacetic acid
    • 2-methyl-2-phenyl propanoic acid
    • NSC28952
    • MFCD00014332
    • alpha,alpha-dimethylbenzeneacetic acid
    • Q27276560
    • 2-Methyl-2-phenylpropionicacid
    • alpha , alpha -Dimethylphenylacetic acid
    • AS-10791
    • AE-562/43450611
    • 826-55-1
    • 2-methyl-2-phenyl- propionic acid
    • InChI=1/C10H12O2/c1-10(2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,12)
    • 2,2-dimethyl-2-phenyl-acetic acid
    • phenylisobutyric acid
    • W-104168
    • EC 212-556-3
    • L10018
    • YYEROYLAYAVZNW-UHFFFAOYSA-
    • NSC-29095
    • Z104493600
    • EN300-21181
    • DTXSID90231907
    • SCHEMBL6571
    • CS-W004146
    • FT-0622096
    • Phenylisobuttersaure
    • AC-370
    • EINECS 212-556-3
    • YYEROYLAYAVZNW-UHFFFAOYSA-N
    • ALBB-023531
    • HYDRATROPIC ACID, ALPHA-METHYL-
    • DTXCID80154398
    • benzeneacetic acid, alpha,alpha-dimethyl-
    • DB-056644
    • +Expand
    • MFCD00014332
    • YYEROYLAYAVZNW-UHFFFAOYSA-N
    • 1S/C10H12O2/c1-10(2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,12)
    • O=C(C(C)(C)C1C=CC=CC=1)O
    • 1817837

Computed Properties

  • 164.08400
  • 1
  • 2
  • 2
  • 164.084
  • 12
  • 167
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.6
  • 0
  • 37.3

Experimental Properties

  • 2.04880
  • 37.30000
  • Insoluble in water.
  • 270.5℃ at 760 mmHg
  • 77.0 to 81.0 deg-C
  • 146.5℃
  • White crystalline solid.
  • Not determined
  • 1.0890

2-methyl-2-phenylpropanoic acid Security Information

2-methyl-2-phenylpropanoic acid Customs Data

  • 2942000000
  • China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-methyl-2-phenylpropanoic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003I2S-10g
2-Methyl-2-Phenylpropionic Acid
826-55-1 98%
10g
$4.00 2024-04-21
A2B Chem LLC
AB62596-10g
2-Methyl-2-phenylpropionic acid
826-55-1 98%
10g
$4.00 2024-04-19
abcr
AB144202-25 g
2-Phenylisobutyric acid, 98%; .
826-55-1 98%
25 g
€75.90 2023-07-20
Alichem
A019108808-1000g
2-Methyl-2-phenylpropanoic acid
826-55-1 98%
1000g
$164.80 2023-09-01
Ambeed
A141899-10g
2-Methyl-2-phenylpropanoic acid
826-55-1 98%
10g
$5.0 2024-07-24
Apollo Scientific
OR952994-100g
2-Methyl-2-phenylpropionic acid
826-55-1 98%
100g
£45.00 2023-09-02
Enamine
EN300-21181-0.05g
2-methyl-2-phenylpropanoic acid
826-55-1 95%
0.05g
$19.0 2023-09-16
eNovation Chemicals LLC
D686572-500g
2-Methyl-2-phenylpropanoic Acid
826-55-1 >97%
500g
$115 2022-10-12
Fluorochem
075279-1g
2-Phenylisobutyric acid
826-55-1 95%
1g
£10.00 2022-03-01
OTAVAchemicals
7118560689-50MG
2-methyl-2-phenylpropanoic acid
826-55-1 95%
50MG
$29 2023-07-10

2-methyl-2-phenylpropanoic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  15 min, rt; 12 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Reference
Palladium Catalyzed Distal meta-C-H Functionalization of Arylacetic Acid Derivatives
Srinivas, Dasari; et al, Organic Letters, 2021, 23(19), 7353-7358

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: 1,2-Dimethoxyethane ,  Water ;  15 min, rt; 48 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid ;  pH 1, 0 °C
Reference
Understanding the Differential Performance of Rh2(esp)2 as a Catalyst for C-H Amination
Zalatan, David N.; et al, Journal of the American Chemical Society, 2009, 131(22), 7558-7559

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, 65 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Palladium-catalyzed 2-pyridylmethyl-directed β-C(sp3)-H activation and cyclization of aliphatic amides with gem-dibromoolefins: A rapid access to γ-lactams
Zhou, Danni; et al, Chinese Chemical Letters, 2018, 29(1), 191-193

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Cobalt catalyzed carbonylation of unactivated C(sp3)-H bonds
Barsu, Nagaraju; et al, Chemical Science, 2017, 8(3), 2431-2435

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  5 min, 1 atm, rt; 6 h, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Desulfonylative Electrocarboxylation with Carbon Dioxide
Zhong, Jun-Song; et al, Journal of Organic Chemistry, 2021, 86(22), 16162-16170

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid ,  5,10,15,20-Tetrakis(pentafluorophenyl)porphyrinatoiron(III) chloride
Reference
A model study on aromatase cytochrome P-450 reaction: transformation of androstene-3,17,19-trione to 10β-hydroxyester-4-ene-3,17-dione
Watanabe, Yoshihito; et al, Journal of the American Chemical Society, 1989, 111(20), 8047-9

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Silver nitrate Solvents: Water ;  rt → 0 °C
1.2 2 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Alkali metal ion controlled product selectivity during photorearrangements of 1-naphthyl phenyl acylates and dibenzyl ketones within zeolites
Warrier, M.; et al, Canadian Journal of Chemistry, 2003, 81(6), 620-631

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran
Reference
Synthesis of Benzyllithiums: study of their reactivity vis-a-vis carbon-carbon double bonds
Barbeaux, Philippe, 1991, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Tetrabutylammonium hexafluorophosphate Solvents: Acetonitrile ;  10 min, rt; rt
Reference
Electroreductive Desulfurative Transformations with Thioethers as Alkyl Radical Precursors
Kuzmin, Julius ; et al, Angewandte Chemie, 2023, 62(39),

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Tetrabutylammonium hexafluorophosphate Solvents: Acetonitrile ;  rt
Reference
Electroreductive desulfurative transformations with thioethers as alkyl radical precursors
Kuzmin, Julius; et al, ChemRxiv, 2023, 1, 1-17

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Potassium ,  Dibenzo-18-crown-6 Solvents: Cumene ;  -5 °C; -5 °C → 75 °C; 3 h, 75 °C
1.2 -
1.3 Reagents: Hydrochloric acid ,  Water Solvents: Water ;  acidified
Reference
Metalation of toluene and cumene with alkali metal-crown ether complexes
Shabanov, A. L.; et al, Russian Journal of Organic Chemistry, 2009, 45(1), 26-29

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium ,  rel-(4aR,11aR,15aS,22aS)-Eicosahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacycloocta… Solvents: p-Cymene ;  rt → 75 °C; 75 °C → -6 °C; -6 °C; heated; 3 h, 50 - 55 °C; cooled
1.2 cooled
1.3 Reagents: Water ;  cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Reference
Preparation of nanoparticles of alkali metals in crown-ether solutions and their application in organic synthesis
Shabanov, A. L.; et al, Azerbaidzhanskii Khimicheskii Zhurnal, 2007, (2), 75-79

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Lithium Solvents: Diethyl ether ;  2 h, 3 - 8 °C
1.2 Solvents: Diethyl ether
1.3 Solvents: Water ;  rt
1.4 Reagents: Dimethyl sulfate ,  Sodium hydroxide Solvents: Water ;  2 h, rt
Reference
Reductive lithiation of alkyl phenyl sulfides in diethyl ether. A ready access to α,α-dialkylbenzyllithiums
Screttas, Constantinos G.; et al, Tetrahedron Letters, 2003, 44(30), 5633-5635

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Zinc bromide Solvents: Methanol
1.2 Solvents: Water
1.3 Solvents: Dichloromethane
1.4 Reagents: Sodium hydroxide Solvents: Methanol ,  Water
1.5 Solvents: Water
1.6 Reagents: Hydrochloric acid Solvents: Dichloromethane
1.7 Reagents: Sodium bicarbonate Solvents: Water
1.8 Reagents: Hydrochloric acid
Reference
A new synthesis of carboxyterfenadine (fexofenadine) and its bioisosteric tetrazole analogs
Di Giacomo, Barbara; et al, Farmaco, 1999, 54(9), 600-610

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Zinc bromide Solvents: Methanol
1.2 -
1.3 Reagents: Sodium hydroxide Solvents: Methanol ,  Water
1.4 Reagents: Hydrochloric acid Solvents: Water
Reference
Preparation of antihistaminic tetrazoles
, European Patent Organization, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid ,  Lithium chloride ,  Water Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Methyl ethyl ketone
1.2 -
Reference
Carbonylation of Vinyl Aromatics: Convenient Regioselective Synthesis of 2-Arylpropanoic Acids
Seayad, A.; et al, Organic Letters, 1999, 1(3), 459-461

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Potassium carbonate Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Dimethylformamide ;  36 h, 1 atm, 25 - 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  10 min
Reference
Visible-Light-Driven External-Reductant-Free Cross-Electrophile Couplings of Tetraalkyl Ammonium Salts
Liao, Li-Li; et al, Journal of the American Chemical Society, 2018, 140(50), 17338-17342

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Ethylbenzene ,  Aluminum chloride ;  3 h
1.2 -
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Alkali metal ion controlled product selectivity during photorearrangements of 1-naphthyl phenyl acylates and dibenzyl ketones within zeolites
Warrier, M.; et al, Canadian Journal of Chemistry, 2003, 81(6), 620-631

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 1 h, 45 °C; 45 °C → 0 °C
1.2 0 °C; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
1.4 Reagents: Potassium hydroxide Solvents: Ethylene glycol ;  4 h, reflux
Reference
Cobalt-catalyzed C-H activation/C-O formation: Synthesis of benzofuranones
Hajipour, Abdol R.; et al, Tetrahedron Letters, 2020, 61(3),

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
1.2 16 h, 0 °C; 0 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  15 min, rt; 12 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Reference
Palladium Catalyzed Distal meta-C-H Functionalization of Arylacetic Acid Derivatives
Srinivas, Dasari; et al, Organic Letters, 2021, 23(19), 7353-7358

Synthetic Circuit 21

Reaction Conditions
Reference
Metalation of cumene with n-pentylsodium in the presence of N,N,N',N'-tetramethylethylenediamine. Preparation of α-cumylsodium
Crimmins, Timothy F.; et al, Journal of Organic Chemistry, 1976, 41(10), 1870-2

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Ammonia ,  Cesium alloy, nonbase, Cs,K,Na
1.2 Reagents: Carbon dioxide ,  Water
Reference
Facile cleavage of bibenzyls by cesium-potassium-sodium alloy leading to the formation of benzyl carbanions
Sengupta, Dibyendu; et al, Indian Journal of Chemistry, 1986, (2), 185-6

Synthetic Circuit 23

Reaction Conditions
Reference
2-Phenylalkanoic acid derivatives
, Japan, , ,

2-methyl-2-phenylpropanoic acid Raw materials

2-methyl-2-phenylpropanoic acid Preparation Products

2-methyl-2-phenylpropanoic acid Suppliers

Changsha Chemoway Imp&Exp Co.,Ltd
Audited Supplier Audited Supplier
(CAS:826-55-1)
WU JING LI
15388971408
1761256297@qq.com
Changzhou Yubo Chemical Co., Ltd.
Audited Supplier Audited Supplier
(CAS:826-55-1)
LIU JING LI
17714991620
1215556151@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:826-55-1)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:826-55-1)
A LA DING
anhua.mao@aladdin-e.com

2-methyl-2-phenylpropanoic acid Related Literature

Recommended suppliers
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
http://www.haoxiangbio.com
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
CANG ZHOU KANGRUI PHARMA CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk